

An In-depth Technical Guide to Sp-8-pCPT-PET-cGMPS

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Compound of Interest

Compound Name: *Sp-8-pCPT-PET-cGMPS*

Cat. No.: *B15542782*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-pCPT-PET-cGMPS is a potent, membrane-permeant cyclic guanosine monophosphate (cGMP) analog designed for the specific modulation of cGMP-dependent signaling pathways. Its unique chemical structure confers high lipophilicity and resistance to phosphodiesterase (PDE) degradation, making it a valuable tool for in vitro and in cell-based studies. This technical guide provides a comprehensive overview of the core properties, mechanism of action, and experimental applications of **Sp-8-pCPT-PET-cGMPS**.

Core Properties and Specifications

Sp-8-pCPT-PET-cGMPS, chemically known as 8-(4-Chlorophenylthio)- β -phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a synthetic derivative of cGMP. Its key chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₄ H ₁₉ ClN ₅ O ₆ PS ₂
Molecular Weight	603.99 g/mol (Note: Sodium salt form is 626 g/mol) [1]
CAS Number	1262749-63-2 [1] [2]
Appearance	Crystalline solid
Purity	Typically >99% by HPLC [1]
Solubility	Soluble in water and DMSO
Storage	Store at -20°C, protected from light [1]
Lipophilicity (LogP)	3.64 [1]
Maximal UV Absorption	276 nm [1]
Molar Extinction Coeff.	40000 L·mol ⁻¹ ·cm ⁻¹ at 276 nm [1]

Mechanism of Action

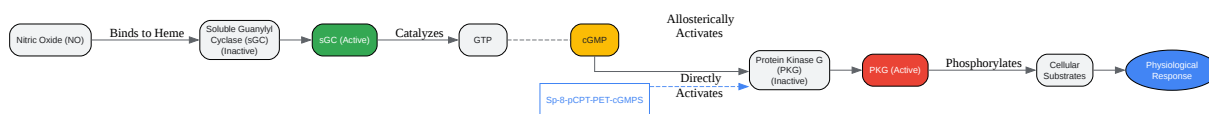
Sp-8-pCPT-PET-cGMPS primarily functions as a selective activator of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[\[2\]](#) The "Sp" designation in its name refers to the stereochemistry at the phosphorus atom of the cyclic phosphorothioate group, which is crucial for its agonist activity on PKG. The modifications at the 8-position (p-chlorophenylthio) and the etheno-linkage contribute to its increased membrane permeability and resistance to hydrolysis by PDEs.

In addition to its role as a PKG activator, **Sp-8-pCPT-PET-cGMPS** is also reported to be an inhibitor of the retinal cGMP-gated ion channels. This dual activity makes it a valuable pharmacological tool to differentiate between cellular effects mediated by PKG and those mediated by cGMP-gated ion channels.

The NO/sGC/PKG Signaling Pathway

Sp-8-pCPT-PET-cGMPS is instrumental in elucidating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/PKG signaling cascade. This pathway plays a critical role in numerous

physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.



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Figure 1: The NO/sGC/PKG signaling pathway and the action of **Sp-8-pCPT-PET-cGMPS**.

Quantitative Data

While **Sp-8-pCPT-PET-cGMPS** is widely cited as a potent PKG activator, specific EC_{50} (half-maximal effective concentration) and K_i (inhibitor constant) values from peer-reviewed literature are not readily available in the public domain. The primary reference often cited, Jäger et al., Br. J. Pharmacol., 161, 1645 - 1660 (2010), would likely contain this information. For comparative purposes, data for closely related and commercially available cGMP analogs are presented below. It is crucial to note that these values are not for **Sp-8-pCPT-PET-cGMPS** and should be used with caution.

Table 1: Pharmacological Data for Related cGMP Analogs

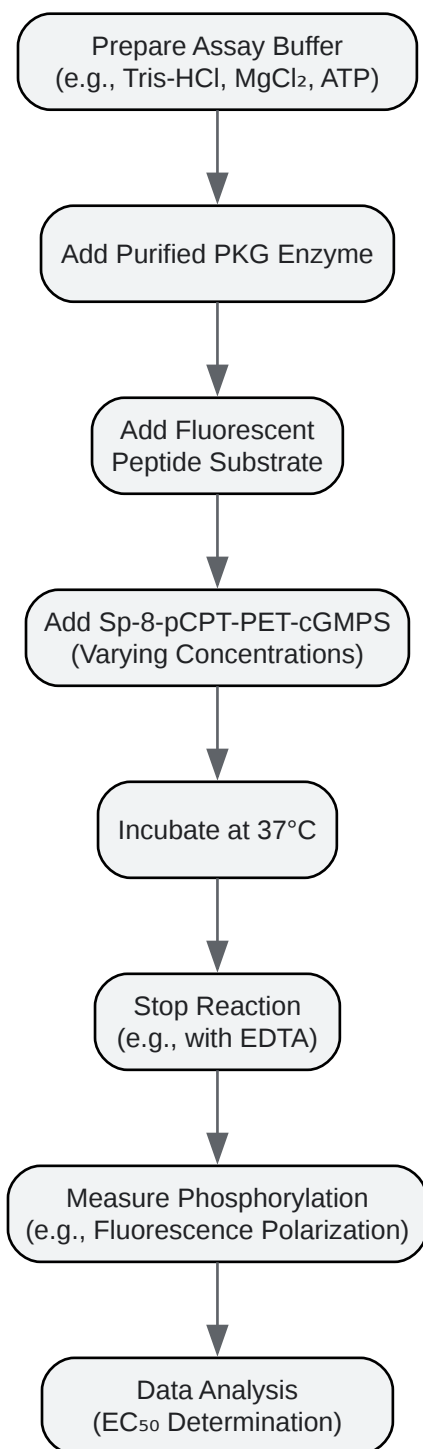
Compound	Target	Action	Value (μM)	Reference
Rp-8-pCPT-cGMPS	PKG I α	Inhibitor	$K_i = 0.5$	Butt et al. (1994) Eur. J. Pharmacol.
8-pCPT-cGMP	PKG	Activator	$K_a = 0.17$	Poppe et al. (2008) Nat. Methods
Sp-8-Br-cGMPS	PKG I α	Activator	$K_a = 0.16$	Schaap et al. (1993) J. Biol. Chem.

Experimental Protocols

Detailed experimental protocols for the use of **Sp-8-pCPT-PET-cGMPS** are often specific to the experimental system and are typically found within the methods sections of peer-reviewed publications. The following sections provide generalized workflows for common experimental applications.

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol outlines a general procedure to assess the activation of PKG by **Sp-8-pCPT-PET-cGMPS** using a purified enzyme and a synthetic substrate.



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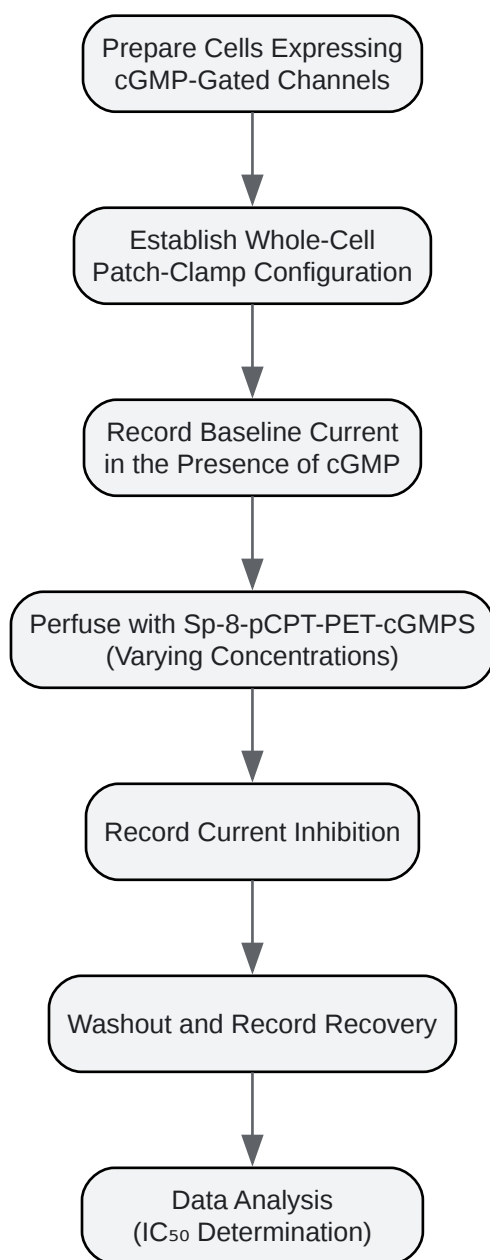
Figure 2: Generalized workflow for an in vitro PKG activity assay.

Methodology:

- **Assay Buffer Preparation:** Prepare a suitable kinase assay buffer containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl_2 (e.g., 10 mM), and ATP at a concentration near the K_m of the enzyme.
- **Reaction Setup:** In a microplate, combine the assay buffer, purified PKG enzyme, and a fluorescently labeled peptide substrate (e.g., a derivative of VASP).
- **Compound Addition:** Add **Sp-8-pCPT-PET-cGMPS** at a range of concentrations to the reaction wells. Include appropriate controls (no compound, no enzyme).
- **Incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by adding a solution containing a chelating agent like EDTA to sequester Mg^{2+} ions.
- **Detection:** Measure the extent of substrate phosphorylation. For fluorescent peptide substrates, this can be done using techniques like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by separating phosphorylated and unphosphorylated peptides followed by fluorescence intensity measurement.
- **Data Analysis:** Plot the measured signal as a function of the **Sp-8-pCPT-PET-cGMPS** concentration and fit the data to a dose-response curve to determine the EC_{50} value.

Electrophysiological Recording of cGMP-Gated Ion Channels

This protocol describes a general approach for investigating the inhibitory effect of **Sp-8-pCPT-PET-cGMPS** on cGMP-gated ion channels using patch-clamp electrophysiology.



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Figure 3: Generalized workflow for electrophysiological recording of cGMP-gated ion channels.

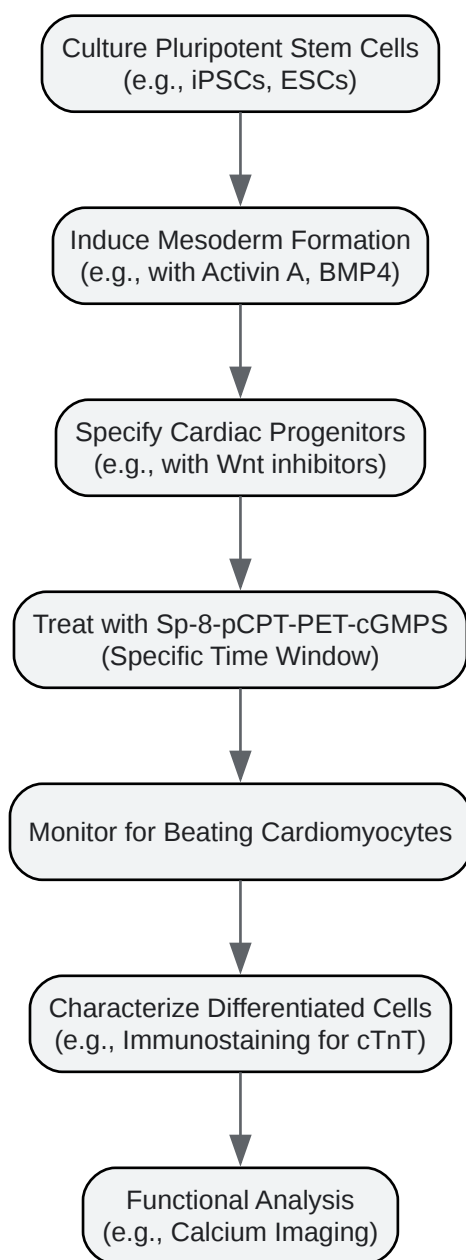
Methodology:

- **Cell Preparation:** Use a cell line heterologously expressing the cGMP-gated ion channel of interest or primary cells known to endogenously express the channel (e.g., retinal photoreceptor cells).

- **Patch-Clamp Setup:** Establish a whole-cell patch-clamp recording configuration. The intracellular pipette solution should contain a known concentration of cGMP to activate the channels, and the extracellular solution should be a physiological saline solution.
- **Baseline Recording:** Record the baseline whole-cell current elicited by the intracellular cGMP.
- **Compound Application:** Perfuse the cell with the extracellular solution containing increasing concentrations of **Sp-8-pCPT-PET-cGMPS**.
- **Current Measurement:** Record the steady-state current at each concentration of the compound.
- **Washout:** After application of the highest concentration, perfuse the cell with the control extracellular solution to observe the washout of the inhibitory effect.
- **Data Analysis:** Plot the percentage of current inhibition as a function of the **Sp-8-pCPT-PET-cGMPS** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cardiomyocyte Differentiation

Sp-8-pCPT-PET-cGMPS has been implicated in the cardiac differentiation of stem cells through the modulation of the NO/sGC/PKG pathway. A general workflow for inducing cardiomyocyte differentiation from pluripotent stem cells (PSCs) is presented below. The specific time points and concentrations for the addition of **Sp-8-pCPT-PET-cGMPS** would need to be empirically determined and would likely be based on the findings of Spinelli V, et al. (2016) Stem Cells Int. 2016:2868323.



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Figure 4: Generalized workflow for cardiomyocyte differentiation incorporating **Sp-8-pCPT-PET-cGMPS**.

Methodology:

- **PSC Culture:** Maintain pluripotent stem cells in an undifferentiated state using appropriate culture conditions.

- **Mesoderm Induction:** Initiate differentiation by treating the cells with growth factors such as Activin A and BMP4 to induce mesoderm formation.
- **Cardiac Progenitor Specification:** Further guide the differentiation towards a cardiac lineage by modulating signaling pathways, often involving the inhibition of the Wnt pathway.
- **PKG Pathway Activation:** At a specific stage of cardiac progenitor development, introduce **Sp-8-pCPT-PET-cGMPS** to the culture medium to activate the PKG signaling pathway. The optimal concentration and duration of treatment would need to be determined experimentally.
- **Monitoring and Maturation:** Continue the culture and monitor for the appearance of spontaneously contracting cardiomyocytes.
- **Characterization:** Characterize the differentiated cell population for the expression of cardiac-specific markers such as cardiac troponin T (cTnT) using techniques like immunofluorescence or flow cytometry.
- **Functional Assessment:** Evaluate the functional properties of the derived cardiomyocytes, for example, by measuring calcium transients or their electrophysiological characteristics.

Conclusion

Sp-8-pCPT-PET-cGMPS is a highly valuable research tool for the investigation of cGMP-mediated signaling pathways. Its membrane permeability and resistance to PDEs allow for the reliable activation of PKG in cellular and in vitro systems. While specific quantitative pharmacological data requires consultation of primary literature, the information and generalized protocols provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to utilize this potent and selective cGMP analog. As with any signaling modulator, careful experimental design and appropriate controls are essential for the robust interpretation of results.

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References

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- 2. Sp-8-pCPT-PET-cGMPS - Immunomart [immunomart.com]
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